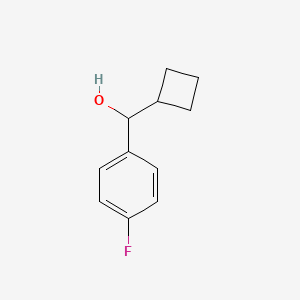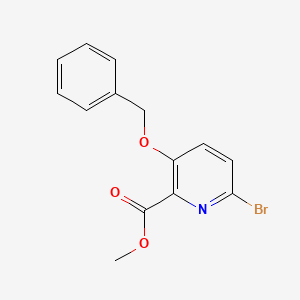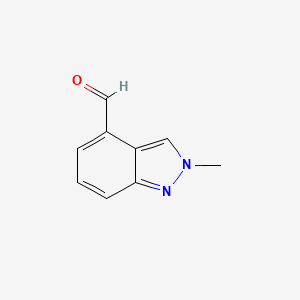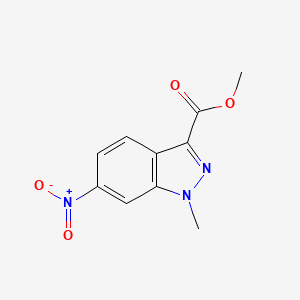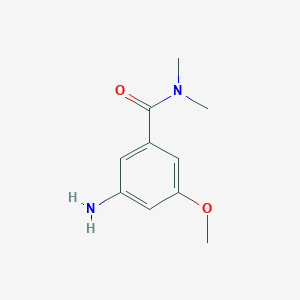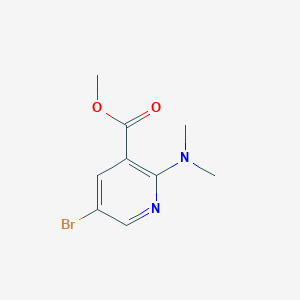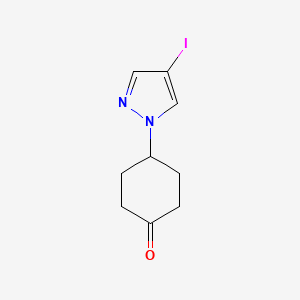
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone
Vue d'ensemble
Description
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone is a chemical compound with the CAS Number: 1227611-94-0. Its molecular weight is 290.1 and its IUPAC name is 4-(4-iodo-1H-pyrazol-1-yl)cyclohexan-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2 .Applications De Recherche Scientifique
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexanone: Scientific Research Applications:
Antimicrobial Studies
Pyrazole derivatives have been recognized for their antimicrobial properties. They can be used in the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Anti-inflammatory and Analgesic Applications
These compounds have also shown potential as anti-inflammatory and analgesic agents, which could lead to new treatments for conditions causing inflammation and pain .
Anticonvulsant and Antidepressant Effects
Research indicates that pyrazole derivatives can be effective in treating convulsions and depression, suggesting applications in neurological and psychological disorders .
Antitumor and Anticancer Properties
Pyrazole derivatives have been evaluated for their antitumor potential against various cell lines, indicating their use in cancer research and therapy .
Antiviral Activities
These compounds may also play a role in the development of antiviral drugs, potentially offering new ways to combat viral infections .
Anthelmintic Uses
Their anthelmintic properties suggest applications in treating parasitic worm infestations .
Antioxidant Properties
The antioxidant capabilities of pyrazole derivatives point to their use in research focused on combating oxidative stress-related diseases .
Herbicidal Activities
Lastly, these compounds have been noted for their herbicidal properties, which could be useful in agricultural research to develop new weed control methods .
Synthesis and antimicrobial studies of azomethine and N-arylamine… Synthesis and therapeutic potential of imidazole containing compounds… Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-iodopyrazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-7-5-11-12(6-7)8-1-3-9(13)4-2-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDBEHZCSTWVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-iodo-1H-pyrazol-1-yl)cyclohexanone | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


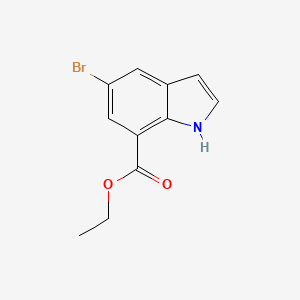
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
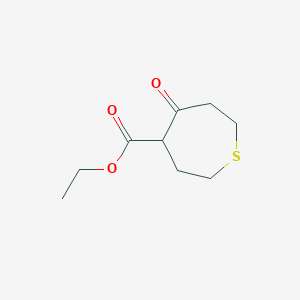
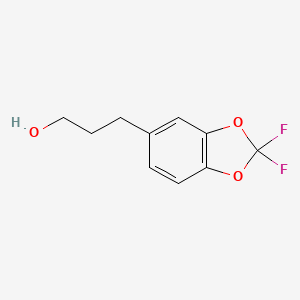
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)
